molecular formula C9H5BrN2O4 B1410656 2-Bromo-5-cyano-4-nitrophenylacetic acid CAS No. 1805415-13-7

2-Bromo-5-cyano-4-nitrophenylacetic acid

Cat. No.: B1410656
CAS No.: 1805415-13-7
M. Wt: 285.05 g/mol
InChI Key: RMMVNQBGDMBRCW-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-4-nitrophenylacetic acid is an organic compound with the molecular formula C9H5BrN2O4 and a molecular weight of 285.05 g/mol . This compound is characterized by the presence of bromine, cyano, and nitro functional groups attached to a phenylacetic acid backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyano-4-nitrophenylacetic acid typically involves multiple steps, including nitration, bromination, and cyanation reactions. The starting material is often a substituted phenylacetic acid, which undergoes nitration to introduce the nitro group, followed by bromination to add the bromine atom, and finally cyanation to introduce the cyano group .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, bromination, and cyanation processes. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyano-4-nitrophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-cyano-4-nitrophenylacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-4-nitrophenylacetic acid involves its interaction with specific molecular targets. The presence of functional groups such as bromine, cyano, and nitro allows it to participate in various chemical reactions, influencing its biological activity. The exact molecular pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-cyano-4-nitrophenylacetic acid shares similarities with other substituted phenylacetic acids, such as:

Uniqueness

Properties

IUPAC Name

2-(2-bromo-5-cyano-4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c10-7-3-8(12(15)16)6(4-11)1-5(7)2-9(13)14/h1,3H,2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMVNQBGDMBRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C#N)[N+](=O)[O-])Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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